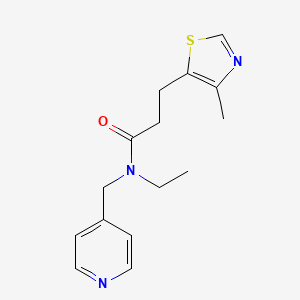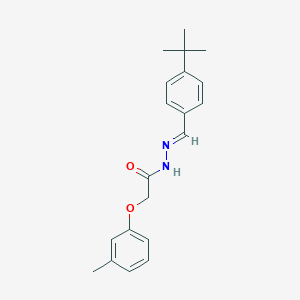![molecular formula C15H26N2O5 B5538605 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)
3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound and its derivatives are typically synthesized through multi-step chemical reactions involving the coupling of appropriate precursors with targeted functional groups. For instance, a similar compound, 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one, was synthesized by a two-step reaction with a high yield, indicating the complex synthesis process involved in obtaining such compounds (Tyas Kuswardani et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using techniques such as IR, NMR, and mass spectrometry. These analytical methods confirm the chemical structure and help in understanding the spatial arrangement of molecules, essential for deducing the compound's reactivity and interaction with other molecules (Tyas Kuswardani et al., 2020).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with enzymes or other chemical agents, contributing to their potential utility in various fields of chemistry and biology. For example, studies on similar molecules have shown interactions with the dengue virus NS2B-NS3 protease, indicating the compound's potential for biochemical applications (Tyas Kuswardani et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for determining the compound's suitability for various applications. While the specific physical properties of "3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid" are not detailed, related compounds have been analyzed for their solubility and permeation characteristics for topical drug delivery, providing insight into their potential physical properties (J. Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and interaction with biological molecules, are fundamental to understanding the compound's applications. Research on analogous compounds has explored their enzymatic hydrolysis and interaction with human serum, shedding light on their chemical behavior and potential applications in medicinal chemistry (J. Rautio et al., 2000).
科学的研究の応用
Topical Drug Delivery
A study by Rautio et al. (2000) focused on the synthesis of novel morpholinyl and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery. These compounds, including variants of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, showed enhanced skin permeation, suggesting their potential as prodrugs in topical applications.
Chemical Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving compounds similar to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid were studied by Castro et al. (2001). Their research provides insights into the reaction behaviors of related thionocarbonates with amines, which is crucial for understanding the chemical properties of these compounds.
Insecticidal Activity
A study by Bakhite et al. (2014) on pyridine derivatives, including compounds structurally related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, revealed significant insecticidal activities. These findings open up potential applications in pest control.
Synthesis and Thermal Rearrangement
Research by Dovlatyan et al. (2010) explored the synthesis and thermal rearrangement of related compounds. Understanding these processes is essential for the development of new materials and pharmaceuticals.
Anti-Inflammatory and Analgesic Agents
A paper by Abu‐Hashem et al. (2020) discussed the synthesis of novel compounds, including derivatives of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, as potential anti-inflammatory and analgesic agents.
Kinetic and Thermodynamic Acidities
The kinetic and thermodynamic acidities of substituted nitroethylenes, related to the chemical class of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, were studied by Bernasconi et al. (2003). This research is crucial for understanding the reactivity of these compounds in various chemical reactions.
Anti-Markovnikov Hydroamination
A study by Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines. This process is significant in the synthesis of compounds including those related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid.
Antiulcer Activity
Research by Kitazawa et al. (1989) explored the synthesis of derivatives of benzofuranone, including compounds related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, and their antiulcer activities.
Peptidomimetic Chemistry
A study by Sladojevich et al. (2007) focused on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally related compound to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid. This compound has implications in peptidomimetic chemistry, essential for the development of novel therapeutic peptides.
Cathepsin S Inhibitor Synthesis
In the field of enzyme inhibition, Latli et al. (2012) synthesized Morpholine-4-carboxylic acid, a compound related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, as a potent and selective cathepsin S inhibitor.
Cellular Pharmacology
A study by Johnston and Glazer (1983) investigated the cellular pharmacology of derivatives of 3′-deaminodaunorubicin, structurally related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, providing insights into their interaction with human colon carcinoma cells.
Anti-Dengue Activity
A study by Kuswardani et al. (2020) on the synthesis of a compound structurally similar to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid revealed its potential anti-dengue activity.
Antitumor Activity
Research by Catsoulacos and Camoutsis (1980) on derivatives of 2-sulfonamido-4,5-dimethoxyphenylacetic acid, related to the chemical class of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, explored their potential in antitumor applications.
Nucleophilic Addition Reactions
A study by Bernasconi and Stronach (1990) investigated the kinetics of nucleophilic addition reactions involving compounds similar to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, essential for understanding their chemical behavior in synthetic processes.
5HT1B Antagonists
A paper by Horchler et al. (2007) described the synthesis of novel quinolone and quinoline-2-carboxylic acid amides, including compounds structurally related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, as potent 5HT1B antagonists.
Antimicrobial Activity
Fandaklı et al. (2012) studied the reduction, Mannich reaction, and antimicrobial activity of 1,2,4-triazol-3-one derivatives, which include structural analogs of 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid. This research contributes to the development of new antimicrobial agents (Fandaklı et al., 2012).
Anti-Corrosion Agents
Douche et al. (2020) explored the anti-corrosion properties of 8-hydroxyquinoline derivatives, including those structurally related to 3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid, for mild steel in acidic mediums. This research is significant for industrial applications in corrosion prevention (Douche et al., 2020).
特性
IUPAC Name |
3-(2-methoxyethyl)-1-(2-morpholin-4-yl-2-oxoethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-21-8-4-15(14(19)20)3-2-5-16(12-15)11-13(18)17-6-9-22-10-7-17/h2-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBWZLLSVFMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
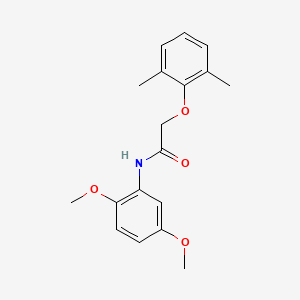
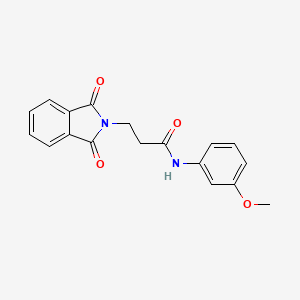
![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
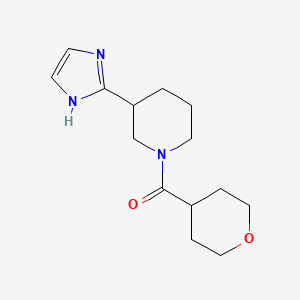
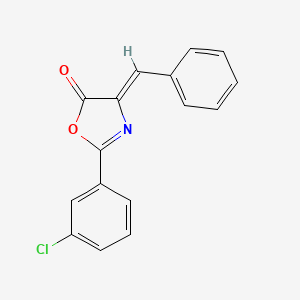
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)
